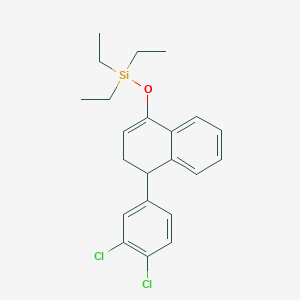
(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including a dichlorophenyl group and a triethylsilyl-protected naphthol moiety. Its synthesis and applications have been explored in various research studies, making it a valuable compound in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.
Naphthol Derivatization: The naphthol moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity.
Triethylsilyl Protection: The final step involves the protection of the hydroxyl group on the naphthol with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for substitution reactions.
Major Products
科学研究应用
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthol: Lacks the triethylsilyl protection, leading to different reactivity and applications.
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Similar structure but with a trimethylsilyl group, affecting its chemical properties and reactivity.
Uniqueness
The presence of the triethylsilyl group in (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol provides unique steric and electronic effects, enhancing its stability and selectivity in various reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C22H26Cl2OSi |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3 |
InChI 键 |
NDIGFFDTUZWVGW-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


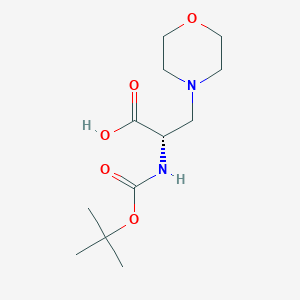
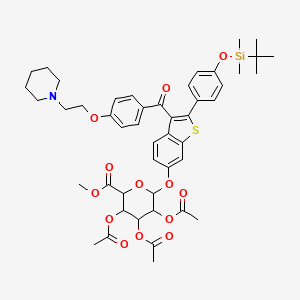
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
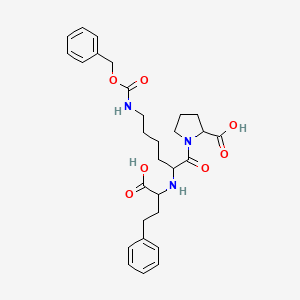
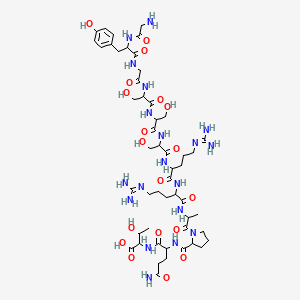
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


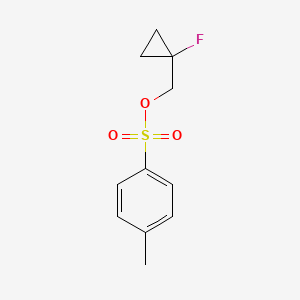
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
